molecular formula C8H12N4 B1353636 3-Piperazin-1-yl-pyridazine CAS No. 51047-56-4

3-Piperazin-1-yl-pyridazine

Cat. No.: B1353636
CAS No.: 51047-56-4
M. Wt: 164.21 g/mol
InChI Key: MIPXOMNITKFHDA-UHFFFAOYSA-N
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Description

3-Piperazin-1-yl-pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety at the third position. Pyridazine derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug design .

Biochemical Analysis

Biochemical Properties

3-Piperazin-1-yl-pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant activities . The compound interacts with enzymes such as phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic nucleotides. Additionally, it has been found to inhibit certain kinases, thereby affecting signal transduction pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits phosphodiesterase, resulting in increased levels of cyclic AMP and cyclic GMP, which are crucial for various cellular functions . The compound also modulates the activity of kinases, thereby affecting downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as antihypertensive and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound’s metabolism leads to the formation of several metabolites, which may have distinct biological activities . Additionally, it affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Its localization and accumulation within tissues are influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can affect cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperazin-1-yl-pyridazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is facilitated by the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Piperazin-1-yl-pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-Piperazin-1-yl-pyridazine has a wide range of scientific research applications:

Comparison with Similar Compounds

    Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with a carbonyl group at the third position.

    Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.

Uniqueness: 3-Piperazin-1-yl-pyridazine is unique due to the presence of both a pyridazine and a piperazine moiety, which imparts distinct physicochemical properties and biological activities. This dual functionality allows it to interact with a broader range of molecular targets compared to its individual components .

Properties

IUPAC Name

3-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-8(11-10-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPXOMNITKFHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453950
Record name 3-Piperazin-1-yl-pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51047-56-4
Record name 3-Piperazin-1-yl-pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperazin-1-yl)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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